((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate
CAS No.: 122567-97-9
Cat. No.: VC21097601
Molecular Formula: C17H16N2O5
Molecular Weight: 328.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122567-97-9 |
|---|---|
| Molecular Formula | C17H16N2O5 |
| Molecular Weight | 328.32 g/mol |
| IUPAC Name | [(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C17H16N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-9,13-14H,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1 |
| Standard InChI Key | BKZQWZPYZIYYAQ-UONOGXRCSA-N |
| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C3=CC=CC=C3 |
| SMILES | CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C3=CC=CC=C3 |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate is a complex organic molecule with specific stereochemistry. The compound features a pyrimidine ring connected to a dihydrofuran moiety with benzoate ester functionality. The stereochemistry at positions 2 and 5 of the dihydrofuran ring is crucial for its biological activity and synthetic utility.
Physical and Chemical Properties
The compound exhibits distinctive physicochemical properties that are important for its applications and handling requirements. These key properties are summarized in Table 1.
Table 1: Key Physical and Chemical Properties
The compound contains a relatively balanced hydrophilic-lipophilic profile with a moderate XLogP3 value of 1.4, suggesting reasonable membrane permeability while maintaining sufficient water solubility. The presence of five hydrogen bond acceptors and one hydrogen bond donor contributes to its interaction potential with biological targets.
Nomenclature and Identification
The compound is known by several names in scientific literature and commercial catalogues, which reflects its complex structure and various applications.
Synonyms and Alternative Names
Several alternative names exist for this compound, providing different perspectives on its structure and applications:
Table 2: Alternative Names and Identifiers
The compound is also identified as "Stavudine Impurity I" in the European Pharmacopoeia, highlighting its relevance in pharmaceutical quality control and regulatory contexts.
Synthesis and Production
The compound serves as a key intermediate in the synthesis of the antiretroviral drug Stavudine (d4T) from 5-methyluridine, as documented in several patents.
Synthetic Pathway
The synthesis of ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate involves a multi-step process starting from 5-methyluridine. Patents by various pharmaceutical companies detail specific methods for its preparation.
The general synthetic approach involves:
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Protection of the 5'-hydroxyl group of 5-methyluridine with a benzoyl group
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Bromination at the 2' position
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Elimination reaction to form the 2',3'-unsaturated system
The process improvements described in the patents focus on optimizing reaction conditions, solvent selection, and purification methods to achieve higher yields and purity.
Production Considerations
Applications and Uses
The primary significance of ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate lies in its role in pharmaceutical research and development.
Pharmaceutical Intermediate
The compound is a critical intermediate in the synthesis of Stavudine (d4T), an antiretroviral medication used in the treatment of HIV/AIDS. As an intermediate, it serves as a protected precursor that allows for specific chemical transformations while preserving the essential stereochemistry needed for biological activity.
Research Applications
Beyond its role in Stavudine synthesis, the compound is classified as a "Protein Degrader Building Block" according to some chemical suppliers, suggesting potential applications in developing targeted protein degradation therapies, an emerging area in drug discovery. This application leverages its structural features to facilitate the development of molecules that can selectively degrade disease-causing proteins.
Research Context and Significance
The compound's primary significance stems from its role in antiretroviral therapy development, particularly as part of the synthetic pathway for Stavudine.
Historical Context
Stavudine (d4T) was one of the early nucleoside reverse transcriptase inhibitors (NRTIs) approved for HIV treatment. The development of efficient synthetic routes for this drug, including those utilizing ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate as an intermediate, represented significant advances in antiviral medicinal chemistry.
The patents related to its synthesis emerged primarily in the mid-1990s, a critical period in HIV drug development when researchers were working to improve production methods for antiretroviral medications to make them more accessible globally.
Current Research Applications
Beyond its historical role in Stavudine synthesis, current research interest in this compound includes:
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